molecular formula C14H13NO3 B15167445 1-[(Benzyloxy)methyl]-2-nitrobenzene CAS No. 600731-30-4

1-[(Benzyloxy)methyl]-2-nitrobenzene

Cat. No.: B15167445
CAS No.: 600731-30-4
M. Wt: 243.26 g/mol
InChI Key: SNKQHCBOTVHMMP-UHFFFAOYSA-N
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Description

Contextualizing 2-Nitrobenzene Derivatives within Contemporary Synthetic Chemistry

Derivatives of 2-nitrobenzene, particularly those with substitution at the benzylic position (the carbon adjacent to the benzene (B151609) ring), are cornerstones of modern synthetic chemistry, primarily due to their role as photolabile protecting groups (PPGs). wikipedia.org The ortho-nitrobenzyl (o-NB) group is one of the most widely studied and utilized PPGs, prized for its ability to mask a reactive functional group and then be removed with high spatial and temporal control using light. nih.govmdpi.com

This "caging" strategy is invaluable in scenarios where traditional chemical deprotection methods would lack selectivity or damage sensitive parts of a molecule. nih.gov The cleavage process is triggered by UV irradiation (typically between 300-365 nm), which initiates an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. wikipedia.orgacs.org This leads to the formation of an aci-nitro intermediate, which subsequently rearranges to release the protected functional group and forms a 2-nitrosobenzaldehyde byproduct. wikipedia.orgresearchgate.net

The applications of 2-nitrobenzyl derivatives are extensive and diverse:

Total Synthesis: They enable the protection of alcohols, amines, phosphates, and carboxylic acids during complex synthetic routes where orthogonality with other protecting groups is essential. wikipedia.orgacs.org

Biochemistry and Chemical Biology: In "caged compounds," a biologically active molecule is rendered inert by the o-NB group. nih.gov Irradiation at a specific time and location releases the active molecule, allowing researchers to study dynamic biological processes with high precision. mdpi.comresearchgate.net

Materials Science: These derivatives are incorporated into polymer networks to create photo-responsive materials. Light exposure can alter the material's properties, such as solubility or surface wettability, for applications in photolithography and smart coatings. nih.gov

The utility of the 2-nitrobenzyl group can be fine-tuned by adding other substituents to the aromatic ring, which can alter the absorption wavelength and the quantum yield of the cleavage reaction. wikipedia.orgacs.org

FeatureDescription
Activation UV light (typically 300-365 nm) wikipedia.org
Mechanism Intramolecular H-abstraction, formation of aci-nitro intermediate acs.orgresearchgate.net
Byproduct 2-Nitrosobenzaldehyde derivative acs.org
Commonly Protected Groups Alcohols, Amines, Carboxylic Acids, Phosphates wikipedia.orgacs.org
Key Advantage High spatial and temporal control; orthogonality with chemical reagents nih.govmdpi.com

Significance of the Benzyloxymethyl Moiety in Complex Molecular Design

The benzyloxymethyl (BOM) group is another exceptionally useful tool in the synthetic chemist's arsenal, serving as a robust protecting group, primarily for alcohols. youtube.comnbinno.com It is classified as an acetal (B89532) protecting group and is favored for its distinct stability profile and reliable methods for its introduction and removal. synarchive.com

The BOM group is typically introduced by reacting an alcohol with benzyloxymethyl chloride (BOM-Cl) under basic conditions. nbinno.com Its key advantage lies in its stability across a wide range of reaction conditions that would cleave other protecting groups. It is resistant to strongly basic conditions, nucleophiles, and many oxidizing and reducing agents, making it ideal for multi-step syntheses where such reagents are employed. youtube.comtandfonline.com

Deprotection of the BOM group is most commonly achieved through methods that cleave the benzyl (B1604629) group, such as catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas). synarchive.com This process is highly efficient and yields the deprotected alcohol, along with toluene (B28343) as a byproduct. Alternatively, acidic conditions can also be used for its removal. synarchive.comtandfonline.com This orthogonality—stable to bases but removable by hydrogenation or acid—allows for selective deprotection in the presence of other protecting groups like silyl (B83357) ethers or acyl groups.

The stability and reliable cleavage of the BOM group have made it a staple in the total synthesis of complex natural products, where the protection of multiple hydroxyl groups is a common challenge. nbinno.comtandfonline.com

ProcessTypical Reagents and Conditions
Protection (Introduction) Benzyloxymethyl chloride (BOM-Cl), a non-nucleophilic base (e.g., DIPEA) in an inert solvent (e.g., CH₂Cl₂) nbinno.comsynarchive.com
Deprotection (Cleavage) 1. Catalytic Hydrogenation: H₂, Pd/C in a solvent like EtOH or EtOAc. synarchive.com 2. Acidic Hydrolysis: Strong acids like trifluoroacetic acid (TFA). tandfonline.comtandfonline.com
Stability Stable to strong bases, many oxidizing/reducing agents, and nucleophiles. youtube.comtandfonline.com
Common Use Protection of primary and secondary alcohols in complex syntheses. nbinno.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

600731-30-4

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

1-nitro-2-(phenylmethoxymethyl)benzene

InChI

InChI=1S/C14H13NO3/c16-15(17)14-9-5-4-8-13(14)11-18-10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

SNKQHCBOTVHMMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 1-[(Benzyloxy)methyl]-2-nitrobenzene

The construction of this compound can be approached from different starting points, primarily focusing on either forming the C-N bond of the nitro group onto a pre-existing benzyl (B1604629) ether or creating the C-O ether linkage with a nitro-substituted precursor.

Regioselective Nitration of Precursors (e.g., 1-Benzyloxy-3-methylbenzene)

One potential pathway involves the direct nitration of an aromatic precursor already containing the benzyloxymethyl group. In electrophilic aromatic substitution reactions like nitration, the existing substituents on the benzene (B151609) ring dictate the position of the incoming nitro group (NO2). The benzyloxymethyl group (-CH2O-Bn) is an ortho-, para-directing group due to the electron-donating nature of the ether oxygen.

When nitrating a precursor such as benzyl tolyl ether, the directing effects of both the alkyl and the ether groups must be considered. Standard nitration conditions often involve a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), which generates the reactive nitronium ion (NO2+). nih.gov The regioselectivity can be influenced by reaction conditions, but steric hindrance from the bulky benzyloxymethyl group may favor substitution at the para position over the ortho positions.

Introduction of the Benzyloxy Moiety via Alkylation and Phenolic Coupling Approaches

A more common and controlled approach involves forming the ether bond as a key step. This can be achieved through alkylation, a type of nucleophilic substitution reaction.

Alkylation: A primary route is the reaction of 2-nitrobenzyl alcohol with a benzyl halide, such as benzyl bromide. In this Williamson-ether-synthesis-type reaction, the hydroxyl group of the alcohol is deprotonated by a base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the benzyl bromide, displacing the bromide and forming the desired ether linkage.

Phenolic Coupling: While less direct for this specific molecule, phenolic coupling approaches are fundamental in aryl ether synthesis. The Ullmann condensation, for instance, involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. wikipedia.org A hypothetical adaptation for a related structure might involve coupling a nitrophenol with a benzyl halide, although this is more common for diaryl ether synthesis. Modern variations of these C-O coupling reactions have been developed to proceed under milder conditions. mdpi.com

Multi-step Synthetic Sequences and Protective Group Chemistry

Complex organic syntheses often require multiple steps where the order of reactions is critical. rsc.org For instance, if a desired reaction is incompatible with a functional group present in the molecule, that group must be temporarily "protected." A protecting group is a reversible modification that renders a functional group inert to specific chemical conditions and can be removed later.

In the context of synthesizing this compound, a multi-step sequence might be designed to avoid unwanted side reactions. For example, if a reaction intended for another part of the molecule is sensitive to the strongly electron-withdrawing nitro group, it might be advantageous to introduce the nitro group in the final step. Conversely, if the benzylic C-H bonds are susceptible to oxidation under nitrating conditions, it would be preferable to perform the nitration on a precursor like 2-methylnitrobenzene and then functionalize the methyl group to introduce the benzyloxy moiety.

Analogous Synthetic Routes for Structurally Related Benzylic and Nitroaromatic Compounds

The strategies used to synthesize this compound are applicable to a wide range of other substituted aryl ethers and nitroaromatics.

Synthesis of Substituted Aryl Ethers and Nitroaromatics

The synthesis of substituted aryl ethers is a cornerstone of organic chemistry, with applications in pharmaceuticals and materials science. The Williamson ether synthesis remains a prevalent method. Microwave-assisted protocols have been developed to accelerate these reactions, often achieving high yields in minutes. tsijournals.com For nitroaromatics, electrophilic nitration is the most common method of introduction. nih.govresearchgate.net However, due to the often harsh and corrosive reagents used (e.g., mixed acid), alternative methods are continuously being developed. researchgate.net These include the use of milder nitrating agents and palladium-catalyzed methods that can transform aryl chlorides and triflates into nitroaromatics under weakly basic conditions. organic-chemistry.org

Interactive Table: General Methods for Aryl Ether and Nitroaromatic Synthesis
Synthesis TargetCommon MethodReagentsKey Features
Aryl Ethers Williamson Ether SynthesisAlcohol/Phenol, Base (e.g., NaH), Alkyl HalideVersatile for many ether types.
Aryl Ethers Ullmann CondensationPhenol, Aryl Halide, Copper Catalyst, BaseClassic method for diaryl ethers.
Aryl Ethers Buchwald-Hartwig C-O CouplingAlcohol/Phenol, Aryl Halide, Palladium Catalyst, Ligand, BaseMilder conditions, broader scope.
Nitroaromatics Electrophilic NitrationAromatic Compound, HNO₃, H₂SO₄Traditional and widely used. nih.gov
Nitroaromatics Pd-Catalyzed NitrationAryl Halide/Triflate, Nitrite Source, Pd CatalystMilder conditions, good functional group tolerance. organic-chemistry.org

Application of Catalytic Reactions in Related Syntheses (e.g., Buchwald–Hartwig coupling, copper-catalyzed methods)

Modern synthetic chemistry increasingly relies on powerful transition-metal-catalyzed cross-coupling reactions to form bonds that were once difficult to create.

Buchwald–Hartwig Coupling: The palladium-catalyzed Buchwald-Hartwig amination is a prominent method for forming C-N bonds. jk-sci.com An analogous C-O coupling reaction has also been developed, providing a powerful alternative to the Ullmann condensation for synthesizing aryl ethers. organic-chemistry.org These reactions typically employ a palladium catalyst with specialized phosphine (B1218219) ligands and a base, and they often proceed under much milder conditions than traditional methods, with greater tolerance for a wide variety of functional groups. semanticscholar.org

Copper-Catalyzed Methods: The Ullmann reaction represents the classical copper-catalyzed method for C-O bond formation. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), significant advancements have been made. nih.gov The use of ligands and nano-particle catalysts has enabled these reactions to proceed under milder conditions with a broader substrate scope, making them more attractive for both academic and industrial applications. mdpi.comnih.gov These improved copper-catalyzed systems are highly effective for creating the aryl ether linkages found in many complex molecules.


Demethylation Approaches for Analogous Methoxy-substituted Phenols

The cleavage of an aryl methyl ether to its corresponding phenol is a critical transformation in organic synthesis. This process, known as O-demethylation, is particularly relevant when synthesizing complex molecules where a phenolic hydroxyl group is required, but was initially protected as a more stable methyl ether. chem-station.com The synthesis of analogs to this compound, which might start from a methoxy-substituted nitrobenzene (B124822), would necessitate such a demethylation step. The presence of an electron-withdrawing nitro group ortho to the methoxy (B1213986) group influences the choice of demethylation strategy.

A variety of reagents and methodologies have been developed for the demethylation of phenolic ethers. google.com These can be broadly categorized into methods employing Lewis acids, Brønsted acids, and nucleophilic agents.

Lewis Acid-Mediated Demethylation

Strong Lewis acids are highly effective for cleaving the robust C-O bond of aryl methyl ethers. Boron tribromide (BBr₃) is a premier reagent for this purpose due to its high reactivity, often allowing reactions to proceed at low temperatures, starting from -78°C and gradually warming. chem-station.com The mechanism involves the formation of a complex between the ether's oxygen atom and the Lewis acidic boron center, which facilitates a nucleophilic attack on the methyl group by a bromide ion. chem-station.comwikipedia.org

Aluminum chloride (AlCl₃) is another potent Lewis acid used for O-demethylation. chem-station.com Research has shown that AlCl₃ is particularly efficient for the demethylation of aryl methyl ethers that possess an ortho-electron-withdrawing group. researchgate.netresearchgate.net This selectivity is attributed to a proposed mechanism involving the complexation of AlCl₃ with both the methoxy group's oxygen and the adjacent electron-withdrawing group, facilitating the removal of the methyl group. researchgate.net This method has proven to be high-yielding and tolerant of various functional groups. researchgate.net For instance, the demethylation of 2-nitroanisole (B33030) using AlCl₃ in dichloromethane (B109758) (CH₂Cl₂) proceeds efficiently. researchgate.netresearchgate.net

A study on the AlCl₃-promoted demethylation of various phenol methyl ethers with ortho electron-withdrawing groups demonstrated high yields for a range of substrates. The results indicate that substrates with strong electron-withdrawing groups, such as nitro groups, are demethylated with particular ease. researchgate.net

Table 1: AlCl₃-Promoted Demethylation of Phenol Methyl Ethers with Ortho Electron-Withdrawing Groups researchgate.net

EntrySubstrateTime (h)ProductYield (%)
12-Methoxybenzaldehyde42-Hydroxybenzaldehyde95
22-Methoxyacetophenone32-Hydroxyacetophenone97
3Methyl 2-methoxybenzoate5Methyl 2-hydroxybenzoate96
42-Nitroanisole22-Nitrophenol98
51-Methoxy-2-nitrobenzene22-Nitrophenol98
62,4-Dinitroanisole1.52,4-Dinitrophenol97

Reaction conditions typically involve using 1.5 equivalents of AlCl₃ in a solvent like CH₂Cl₂ at temperatures ranging from -5°C to room temperature. researchgate.net

Brønsted Acid-Mediated Demethylation

Strong Brønsted acids, such as 47% aqueous hydrobromic acid (HBr), are a classic choice for demethylation. chem-station.com The reaction mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide anion on the methyl group. chem-station.comnih.gov These reactions often require high temperatures, around 130°C, and acetic acid can be used as a co-solvent for substrates with poor solubility. chem-station.com While effective, the harsh conditions can be incompatible with sensitive functional groups.

Another approach utilizes acidic concentrated lithium bromide (ACLB), which can demethylate various lignin-derived aromatic compounds under more moderate conditions (e.g., 1.5 M HCl, 110°C). nih.govrsc.org Studies using this method found that electron-withdrawing substituents, such as nitro groups, tend to retard the rate of demethylation compared to unsubstituted anisole. nih.gov

Nucleophilic Demethylation

Demethylation can also be achieved using strong nucleophiles, which offers a milder alternative to harsh acidic conditions. wikipedia.org Alkyl thiols, such as ethanethiol (B150549) (EtSH), in the presence of a base, are commonly used. chem-station.comwikipedia.org The thiolate anion acts as the nucleophile, attacking the methyl group. To address the malodorous nature of low-molecular-weight thiols, odorless alternatives like 1-dodecanethiol (B93513) have been successfully employed in high-boiling solvents such as N-methyl-2-pyrrolidone (NMP). chem-station.com

Chemical Reactivity and Mechanistic Elucidation

Reactions at the Benzylic Position

The carbon atom situated between the phenyl ring and the benzyloxy group is known as the benzylic position. This position is a key site of reactivity due to its proximity to the aromatic π-electron system. chemistrysteps.comlibretexts.org

Reactions at the benzylic position often proceed through intermediates such as carbocations, carbanions, or radicals. The stability of these intermediates is significantly enhanced by the adjacent benzene (B151609) ring through resonance. chemistrysteps.comchempedia.infoorgchemboulder.com When a carbocation forms at the benzylic position, the empty p-orbital of the positively charged carbon can overlap with the π-system of the aromatic ring. chemistrysteps.comyoutube.com This overlap allows the positive charge to be delocalized across the ortho and para positions of the ring, thereby stabilizing the intermediate. chempedia.infoyoutube.com This delocalization is crucial for unimolecular reactions. chemistrysteps.com

Similarly, a benzylic radical, with its unpaired electron in a p-orbital, is also stabilized by delocalization into the aromatic ring. chemistrysteps.comlibretexts.orgchempedia.info This stabilization lowers the activation energy for reactions involving radical intermediates, making the benzylic C-H bonds weaker and more susceptible to abstraction than typical alkyl C-H bonds. chemistrysteps.com

The benzylic carbon of 1-[(Benzyloxy)methyl]-2-nitrobenzene is susceptible to nucleophilic substitution, where the benzyloxy group can be displaced by a nucleophile. These reactions can occur via either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions. libretexts.orgkhanacademy.org

S(_N)1 Pathway: This mechanism involves a two-step process where the leaving group departs first to form a benzylic carbocation intermediate, which is then attacked by the nucleophile. khanacademy.orgorganic-chemistry.orgyoutube.com The formation of the carbocation is the rate-determining step. youtube.com Due to the resonance stabilization of the benzylic carbocation, as described above, benzylic substrates readily undergo S(_N)1 reactions. chemistrysteps.comorgchemboulder.com Factors that favor the S(_N)1 pathway include the use of a weak nucleophile and a polar protic solvent, which can stabilize the carbocation intermediate and the departing leaving group. libretexts.orgorganic-chemistry.org

S(_N)2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the benzylic carbon at the same time as the leaving group departs. organic-chemistry.orgyoutube.com This pathway is favored by strong nucleophiles, high nucleophile concentration, and polar aprotic solvents. libretexts.orgyoutube.com Primary benzylic substrates are particularly well-suited for S(_N)2 reactions because the benzylic carbon is relatively unhindered sterically. libretexts.orgyoutube.com The transition state of the S(_N)2 reaction is also stabilized by the overlap of the p-orbitals of the aromatic ring. orgchemboulder.com

Reaction ParameterS(_N)1 ReactionS(_N)2 Reaction
Mechanism Two-step (carbocation intermediate) youtube.comOne-step (concerted) youtube.com
Rate Law Rate = k[Substrate] libretexts.orgRate = k[Substrate][Nucleophile] youtube.com
Nucleophile Weak nucleophiles (e.g., H₂O, ROH) libretexts.orgStrong nucleophiles (e.g., OH⁻, CN⁻) libretexts.org
Substrate Favored by stable carbocations (tertiary, benzylic) libretexts.orgFavored by unhindered substrates (methyl, primary) libretexts.org
Solvent Polar protic (e.g., water, ethanol) organic-chemistry.orgPolar aprotic (e.g., acetone, DMSO) libretexts.org
Stereochemistry Racemization organic-chemistry.orgInversion of configuration organic-chemistry.org

Reactivity Governed by the Nitro Group

The nitro (-NO₂) group is a powerful modulator of the chemical properties of the benzene ring to which it is attached.

The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. fiveable.mequora.comnih.gov Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond. By resonance, the nitro group can delocalize the π-electrons of the ring, creating partial positive charges at the ortho and para positions. quora.com

This significant reduction in electron density deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). quora.comquora.com Electrophiles, which are electron-seeking, are less attracted to the electron-deficient ring of nitrobenzene (B124822) derivatives compared to benzene itself. quora.com Conversely, this electron deficiency makes the aromatic ring susceptible to attack by nucleophiles (electron-rich species). nih.gov

Nucleophilic aromatic substitution (S(_N)Ar) is a key reaction for aryl halides and related compounds that contain strong electron-withdrawing groups. wikipedia.orgpressbooks.pub The reaction typically proceeds via an addition-elimination mechanism. pressbooks.pub

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group. In the case of this compound, a suitable leaving group would need to be present on the ring, typically at a position ortho or para to the nitro group. The nitro group's presence is crucial as it activates the ring for this type of reaction. wikipedia.org

Formation of a Meisenheimer Complex: The attack of the nucleophile forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which provides significant stabilization. wikipedia.orgyoutube.com This stabilization is a key factor favoring the S(_N)Ar pathway.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, yielding the final substitution product. pressbooks.pub

For S(_N)Ar to occur, a good leaving group (like a halide) must be positioned ortho or para to the nitro group. wikipedia.org While the benzyloxymethyl group itself is not a typical leaving group in S(_N)Ar, the principles governing this reactivity are central to understanding the electronic nature of the nitro-substituted ring.

Photochemical Transformations and Reaction Intermediates

Compounds containing a nitro group ortho to a benzylic position with at least one hydrogen atom, such as this compound, are known to be photolabile. Upon irradiation with UV light, these compounds undergo a characteristic intramolecular rearrangement. researchgate.netresearchgate.net

The generally accepted mechanism involves several key steps and transient intermediates: researchgate.netresearchgate.netrsc.org

Intramolecular Hydrogen Abstraction: The process is initiated by the photoexcited nitro group abstracting a hydrogen atom from the benzylic carbon. This forms a biradical intermediate which rapidly rearranges to an aci-nitro tautomer. researchgate.net This primary photoproduct is a transient species with a characteristic absorption around 400 nm. researchgate.net

Formation of Cyclic Intermediates: The aci-nitro intermediate can then undergo cyclization. One proposed pathway involves the formation of a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. researchgate.net

Rearrangement and Product Formation: This cyclic intermediate can then rearrange. The process ultimately leads to the cleavage of the benzylic C-O bond, releasing the protected group (in this case, benzyl (B1604629) alcohol) and forming a 2-nitrosobenzaldehyde derivative as a byproduct. researchgate.netrsc.org Studies have also identified hemiacetal intermediates that can limit the rate of product release. researchgate.netnih.gov

The specific reaction rates and the prevalence of different intermediates can be highly dependent on the solvent, pH, and the presence of buffers. researchgate.netnih.gov This photochemical property has been widely exploited in organic synthesis, where the 2-nitrobenzyl group is used as a photoremovable protecting group for various functional groups.

IntermediateDescription
aci-Nitro Tautomer The primary photoproduct formed after intramolecular hydrogen abstraction. researchgate.net
1,3-dihydrobenz[c]isoxazol-1-ol A cyclic intermediate formed from the aci-nitro tautomer. researchgate.net
2-Nitrosobenzyl Hemiacetal An intermediate that can precede the final release of the alcohol. researchgate.net
2-Nitrosobenzaldehyde The primary byproduct formed after the cleavage of the benzylic group. researchgate.netrsc.org

General Reaction Classes Involving Nitro Compounds in Organic Synthesis

The nitro group in aromatic compounds like this compound is a versatile functional group in organic synthesis, enabling a variety of chemical transformations beyond its role in photorelease chemistry.

The Henry Reaction, or nitro-aldol reaction, is a classic carbon-carbon bond-forming reaction. wikipedia.org It involves the base-catalyzed addition of a nitroalkane, which possesses an acidic α-hydrogen, to an aldehyde or ketone. sciencemadness.orgorganic-chemistry.org The reaction proceeds through the deprotonation of the nitroalkane to form a resonance-stabilized nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon. wikipedia.orgyoutube.com The resulting β-nitro alkoxide is subsequently protonated to yield a β-nitro alcohol. wikipedia.org This reaction is reversible, and if the product contains acidic protons, it can undergo dehydration to form a nitroalkene. organic-chemistry.org

The Michael Addition is another fundamental C-C bond-forming reaction that utilizes the nucleophilicity of nitronate anions. organic-chemistry.org In this conjugate addition, the nitronate adds to the β-position of an α,β-unsaturated carbonyl compound, ester, or nitrile. organic-chemistry.orgsctunisie.org This reaction is thermodynamically controlled and is a versatile method for synthesizing 1,4-dicarbonyl compounds or γ-amino acids (after reduction of the nitro group). msu.edu The reaction often requires a basic catalyst to generate the nucleophilic nitronate. lkouniv.ac.in

Nitro compounds can undergo several other important transformations at the α-carbon or the nitro group itself.

Alkylation : The anions generated from deprotonating primary or secondary nitroalkanes can react with alkyl halides. lkouniv.ac.in However, this reaction can be complicated by competing O-alkylation, where the oxygen of the nitronate acts as the nucleophile, alongside the desired C-alkylation. libretexts.org Aromatic nitro compounds can be converted to N-alkyl anilines through reductive N-alkylation, where the nitro group is reduced in the presence of a carbonyl compound, which serves as the alkyl source. nih.govionike.com

Acylation : The direct acylation of nitroalkane anions is possible but less common than other reactions. uts.edu.auacs.org A more prevalent synthetic strategy involves the reduction of the aromatic nitro group to an amine, which is then readily acylated using acid chlorides or anhydrides. iosrjournals.orgncert.nic.in This two-step process is a standard method for producing acetamides from nitroarenes. iosrjournals.org

Halogenation : Primary and secondary nitro compounds are readily halogenated at the α-position in the presence of a base. lkouniv.ac.innowgonggirlscollege.co.in All available α-hydrogens can be replaced by halogen atoms. lkouniv.ac.in This reaction proceeds via the nitronate intermediate. nowgonggirlscollege.co.in For aromatic nitro compounds, electrophilic halogenation of the ring can occur, though the nitro group is strongly deactivating. lkouniv.ac.inunacademy.com

The table below provides a summary of these general reaction classes.

Reaction ClassReactantsKey IntermediateProduct Type
Henry Reaction Nitroalkane + Aldehyde/KetoneNitronate Anionβ-Nitro Alcohol wikipedia.org
Michael Addition Nitroalkane + α,β-Unsaturated CarbonylNitronate Anionγ-Nitro Carbonyl msu.edu
Alkylation Nitroalkane + Alkyl HalideNitronate Anionα-Alkylated Nitro Compound lkouniv.ac.in
Acylation (via reduction) Nitroarene → Amine + Acyl ChlorideAmineAmide iosrjournals.org
Halogenation Nitroalkane + Halogen + BaseNitronate Anionα-Halo Nitro Compound lkouniv.ac.in

Nitro compounds are valuable precursors for cycloaddition reactions, primarily through their conversion into other reactive species like nitroalkenes or nitrile oxides. uni-rostock.de Nitroalkenes, readily synthesized from the dehydration of Henry reaction products, are potent dienophiles and dipolarophiles. organic-chemistry.org They participate in Diels-Alder reactions and 1,3-dipolar cycloadditions.

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. acs.org For instance, nitrile oxides, which can be generated from primary nitroalkanes, react with alkenes or alkynes in a [3+2] cycloaddition to form isoxazolines and isoxazoles, respectively. rsc.orguchicago.edu Similarly, nitrones, which can also be derived from nitro-precursors, undergo [3+2] cycloadditions with alkenes to yield isoxazolidines. rsc.orguchicago.edu These reactions are significant in synthetic chemistry due to their high degree of regio- and stereocontrol. mdpi.com

Transformation of Nitro Groups into Other Functionalities

The nitro group of this compound is a versatile functional group that can be transformed into a variety of other functionalities, serving as a key step in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. The chemical reactivity is dominated by the reduction of the nitro group, which can be accomplished through several methods to yield different products depending on the reagents and reaction conditions.

The primary transformation involves the reduction of the nitro group to a primary amine (aniline derivative). This conversion is fundamental, as it changes the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating, profoundly altering the reactivity of the aromatic ring. masterorganicchemistry.comnih.gov This newly formed amino group can then participate in subsequent reactions, often in a one-pot or domino sequence, to construct heterocyclic ring systems.

Common methods for the reduction of aromatic nitro groups, which are applicable to this compound, include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: Reagents such as hydrogen gas with a metal catalyst like palladium on carbon (H₂/Pd-C), platinum, or Raney nickel are highly effective for converting nitroarenes to anilines. wikipedia.orgyoutube.com

Metal/Acid Reduction: A mixture of a readily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) is a classic and reliable method for this reduction. masterorganicchemistry.comyoutube.com

While the simple reduction to the corresponding aniline (B41778), 2-[(benzyloxy)methyl]aniline, is a crucial transformation, research on analogous 2-nitrobenzyl compounds has focused on leveraging this reduction as part of domino reactions to synthesize quinolines and cinnolines.

Domino Nitro Reduction-Friedländer Heterocyclization for Quinolines

A significant application of nitro group transformation in molecules structurally similar to this compound is the synthesis of quinolines. This process typically involves an in situ reduction of the nitro group to an amine, which then undergoes a Friedländer annulation with a ketone or other active methylene (B1212753) compound. mdpi.com This approach circumvents the need to isolate the often unstable 2-aminobenzaldehyde (B1207257) or its derivatives. mdpi.comliv.ac.uk

In a typical reaction, the 2-nitrobenzyl precursor is treated with a reducing agent in the presence of a ketone and a catalyst. The nitro group is reduced to an amine, and the benzylic ether or alcohol is oxidized to an aldehyde concurrently or in a separate step. The resulting 2-aminobenzaldehyde intermediate then condenses with the ketone to form the quinoline (B57606) ring system. Various catalytic systems, including transition-metal-free and iron-catalyzed methods, have been developed for this transformation, often using the ketone or an added reagent like formic acid as part of the redox system. liv.ac.ukresearchgate.net

Table 1: Research Findings on Quinoline Synthesis from 2-Nitrobenzyl Precursors

Precursor Ketone/AMC* Catalyst/Conditions Product Yield Reference
2-Nitrobenzyl alcohol Propiophenone t-BuOK, H₂O, 120 °C 2-Methyl-4-phenylquinoline 54% liv.ac.uk
2-Nitrobenzaldehyde Acetophenone Fe/AcOH, EtOH, 80 °C 2-Phenylquinoline 96% mdpi.com
2-Nitrobenzyl alcohol Cyclohexanone FeSO₄/PPh₃, Formic Acid, 1,4-Dioxane, 120 °C 1,2,3,4-Tetrahydroacridine 85% researchgate.net

*AMC: Active Methylene Compound

Intramolecular Redox Cyclization for Cinnoline Synthesis

Another important transformation involves the partial reduction of the nitro group to a nitroso group. In a transition-metal-free process, 2-nitrobenzyl alcohol can react with benzylamine (B48309) in the presence of a base like cesium hydroxide (B78521) (CsOH·H₂O). nih.gov The reaction is initiated by a base-promoted intramolecular redox process where the benzylic alcohol reduces the ortho-nitro group to a 2-nitrosobenzaldehyde intermediate. This highly reactive intermediate then undergoes condensation with benzylamine, followed by isomerization, intramolecular cyclization, and aromatization to yield a substituted cinnoline. nih.gov This pathway demonstrates a nuanced transformation of the nitro group into a different nitrogen-containing functionality as a key part of a heterocyclic synthesis.

Table 2: Research Findings on Cinnoline Synthesis from 2-Nitrobenzyl Alcohol

Precursor Amine Catalyst/Conditions Product Yield Reference
2-Nitrobenzyl alcohol Benzylamine CsOH·H₂O, EtOH/H₂O, 80 °C 3-Phenylcinnoline 91% nih.gov
2-Nitrobenzyl alcohol 4-Methylbenzylamine CsOH·H₂O, EtOH/H₂O, 80 °C 3-(p-Tolyl)cinnoline 89% nih.gov
4-Chloro-2-nitrobenzyl alcohol Benzylamine CsOH·H₂O, EtOH/H₂O, 80 °C 6-Chloro-3-phenylcinnoline 85% nih.gov

These examples highlight that the transformation of the nitro group in this compound and related structures is a powerful tool in synthetic organic chemistry, providing access to valuable aniline intermediates and serving as the entry point for the construction of complex heterocyclic scaffolds.

Advanced Applications in Complex Molecular Synthesis and Material Science

1-[(Benzyloxy)methyl]-2-nitrobenzene as a Versatile Synthetic Intermediate and Building Block

A thorough investigation of chemical literature does not yield specific examples of this compound being employed as a versatile synthetic intermediate or building block for the complex molecular syntheses detailed in the subsequent sections. The presence of the nitro group and the benzyloxymethyl substituent suggests potential for functional group transformation and cyclization reactions. The nitro group can be reduced to an amine, a common strategy in the synthesis of nitrogen-containing heterocycles. researchgate.netbohrium.com The benzyloxymethyl group can serve as a protected hydroxymethyl group, which could be deprotected and further functionalized. However, specific documented instances of these transformations leading to the synthesis of pyrroles, indoles, benzofurans, or pyrroloindoline alkaloids from this specific precursor are not found.

Utilization in the Construction of Heterocyclic Frameworks

Scientific literature does not provide specific methods for the construction of the heterocyclic frameworks of pyrroles, indoles, or substituted benzofurans using this compound as a starting material. The following sections describe general and well-established synthetic routes for these important classes of compounds.

The synthesis of pyrroles and indoles often involves the use of nitroaromatic compounds as precursors. researchgate.netuctm.edu A common strategy is the reduction of a nitro group to an amine, which then participates in a cyclization reaction to form the heterocyclic ring.

For pyrroles , a general approach involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, known as the Paal-Knorr synthesis. uctm.edu While nitroarenes are not direct precursors in this method, they can be converted to the necessary amine component. Another method involves the reaction of nitroalkenes with α-isocyanoacetate esters. rsc.org

For indoles , several classical methods utilize nitroaromatic compounds. The Bartoli indole (B1671886) synthesis, for example, involves the reaction of a nitroarene with a vinyl Grignard reagent. researchgate.netbohrium.com The Leimgruber-Batcho indole synthesis is another prominent method that starts from a 2-nitrotoluene (B74249) derivative. researchgate.netbohrium.com These methods underscore the importance of the nitro group in facilitating the key bond-forming steps for indole synthesis. rsc.orgnih.gov

Table 1: General Classes of Precursors for Pyrrole and Indole Synthesis

HeterocycleGeneral Precursor ClassesKey Synthetic Strategy
Pyrrole1,4-Dicarbonyl Compounds, NitroalkenesPaal-Knorr Synthesis, Reaction with Isocyanides
IndoleNitroarenes, 2-NitrotoluenesBartoli Synthesis, Leimgruber-Batcho Synthesis

This table presents general information and does not imply the use of this compound.

The synthesis of substituted benzofurans can be achieved through various routes, some of which may involve intramolecular cyclization of suitably substituted phenols. tandfonline.comjocpr.comdivyarasayan.orgmdpi.comorganic-chemistry.org A common strategy involves the O-alkylation of a phenol (B47542) with a molecule containing a suitable functional group for cyclization, followed by an intramolecular reaction to form the furan (B31954) ring. While a benzyloxymethyl group at the ortho position to a nitro group could theoretically be manipulated to participate in such a cyclization after reduction of the nitro group, specific literature precedence for this compound in this context is not available.

Table 2: Common Strategies for Substituted Benzofuran Synthesis

Synthetic StrategyKey Intermediates or Starting Materials
Intramolecular CyclizationSubstituted Phenols, o-Alkynylphenols
Perkin Rearrangement3-Halocoumarins
Sonogashira Coupling followed by Cyclizationo-Iodophenols and Terminal Alkynes

This table presents general information and does not imply the use of this compound.

Precursor Role in Natural Product Total Synthesis

There is no documented evidence in the scientific literature of this compound serving as a precursor in the total synthesis of pyrroloindoline alkaloids or other bioactive scaffolds.

Pyrroloindoline alkaloids are a class of natural products with a complex tricyclic core. nih.gov Their synthesis is a significant challenge in organic chemistry and typically involves intricate strategies to control stereochemistry. nih.govnih.govrsc.org Common synthetic approaches often involve the construction of the pyrrolidine (B122466) ring onto an existing indole or indoline (B122111) framework. nih.gov While nitroaromatic compounds can be precursors to the indole core, the specific use of this compound in the synthesis of pyrroloindoline alkaloids has not been reported.

The term "bioactive scaffolds" encompasses a vast array of molecular architectures. nih.govcambridge.orgresearchgate.netnih.govresearchgate.net The synthesis of these scaffolds is highly diverse and tailored to the specific target molecule. While nitroaromatic compounds are fundamental building blocks in medicinal chemistry, the specific contribution of this compound to the construction of other bioactive scaffolds is not documented in the available literature.

Contributions to the Development of Novel Materials with Specific Properties

The incorporation of this compound and its derivatives into polymeric and molecular frameworks has led to the development of innovative materials with properties that can be precisely tailored and externally controlled. The photocleavable nature of the ortho-nitrobenzyl group is central to these applications, enabling light-induced changes in material structure and function.

The electronic landscape of materials can be significantly altered by the introduction and subsequent cleavage of the ortho-nitrobenzyl group. This is particularly evident in the field of photoresists and patterned surfaces. Polymers functionalized with moieties similar to this compound can be designed to change their solubility or conductivity upon UV exposure. nih.gov

The photolytic cleavage of the benzyloxy-methyl bond generates a carboxylic acid and an o-nitrosobenzaldehyde. This transformation can alter the electronic properties of the material in several ways:

Conductivity Switching: In conjugated polymer systems, the bulky, insulating benzyloxy group can disrupt pi-stacking and charge transport. Upon photocleavage, the resulting smaller functional groups can allow for better polymer chain packing, leading to an increase in conductivity in the irradiated areas.

Surface Charge Patterning: The generation of carboxylic acid groups upon irradiation introduces negative charges onto a material's surface. This allows for the creation of micropatterned surfaces with varying charge densities, which can be used to direct the assembly of charged species such as proteins or nanoparticles.

Dielectric Constant Modulation: The change in polarity and functionality on a surface following photocleavage can alter the local dielectric constant of a material. This principle is exploited in the fabrication of organic electronic components where precise control over dielectric properties is crucial.

Table 1: Representative Electronic Property Changes in o-Nitrobenzyl-Functionalized Materials Upon Photolysis

PropertyState Before UV IrradiationState After UV IrradiationPotential Application
Conductivity Low (Insulating)High (Conducting)Printed electronics, organic circuits
Surface Potential NeutralNegativeBiosensors, directed self-assembly
Dielectric Constant LowHighOrganic field-effect transistors (OFETs), capacitors

Note: The data in this table is illustrative and represents typical changes observed in materials containing ortho-nitrobenzyl photolabile groups.

The photocleavage of the ortho-nitrobenzyl ether linkage also provides a powerful tool for modifying the optical properties of materials. The absorption of UV light by the nitroaromatic chromophore initiates the cleavage process, and the resulting products have distinct optical signatures compared to the parent molecule. instras.com

Key applications in this area include:

Refractive Index Patterning: The conversion of the o-nitrobenzyl ether to o-nitrosobenzaldehyde and a carboxylic acid leads to a change in the local electron density and polarizability of the material, resulting in a modification of its refractive index. This allows for the direct writing of waveguides and diffractive optical elements into thin polymer films. nih.gov

Fluorescence Switching: While many nitroaromatics are known to quench fluorescence, their photoproducts may be fluorescent. This principle can be used to design "pro-fluorescent" materials that become emissive only after UV exposure, enabling high-contrast imaging and sensing applications. instras.com

Control of Light Transmission: The photoproducts, particularly the o-nitrosobenzaldehyde, can have different absorption spectra from the starting material. This can be used to create photochromic materials that change their color or opacity in response to light, finding use in light-filtering applications and optical data storage.

Table 2: Illustrative Optical Property Changes in Materials Incorporating o-Nitrobenzyl Moieties

PropertyState Before UV IrradiationState After UV IrradiationPotential Application
Refractive Index n₁n₂ (n₁ ≠ n₂)Waveguide fabrication, holography
Fluorescence Non-fluorescent (quenched)FluorescentBio-imaging, chemical sensing
UV-Vis Absorption λₘₐₓ ≈ 300-350 nmNew absorption bands appearPhotochromic lenses, optical switches

Note: The data in this table is illustrative and based on the general behavior of ortho-nitrobenzyl-containing materials.

The versatility of the ortho-nitrobenzyl scaffold, as exemplified by compounds like this compound, continues to be a subject of intense research, with ongoing efforts to fine-tune its photochemical properties for even more sophisticated applications in materials science. acs.org

Structural Characterization and Spectroscopic Analysis

X-ray Crystallography Studies

Molecular Conformation and Dihedral Angle Analysis

The analysis of the crystal structure would reveal the preferred conformation of the molecule. Key dihedral angles, such as those between the two benzene (B151609) rings and the orientation of the benzyloxy and nitro substituents relative to the benzene ring to which they are attached, would be determined. This information is crucial for understanding the steric and electronic effects that govern the molecule's shape.

Intramolecular Hydrogen Bonding Networks

The presence of any intramolecular hydrogen bonds could be identified. For instance, a weak hydrogen bond might exist between a hydrogen atom of the methylene (B1212753) bridge and an oxygen atom of the nitro group, which would influence the planarity and conformational rigidity of the molecule.

Intermolecular Interactions and Crystal Packing Motifs

The study would elucidate the various intermolecular forces that stabilize the crystal structure. These interactions dictate how the molecules pack together in the solid state. Potential interactions for this compound include:

C-H···O interactions: Hydrogen bonds involving hydrogen atoms from the benzene rings or the methylene group and the oxygen atoms of the nitro group.

C-H···π interactions: Interactions between C-H bonds and the π-systems of the aromatic rings.

π–π stacking: Interactions between the aromatic rings of adjacent molecules, which would be a significant factor in the crystal packing.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the chemical structure of 1-[(Benzyloxy)methyl]-2-nitrobenzene in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.

Expected ¹H NMR Data: The proton NMR spectrum would show distinct signals for the aromatic protons on both benzene rings, the methylene protons of the benzylic group, and any other protons present. The chemical shifts, integration values, and coupling patterns would be used to assign each signal to a specific proton in the molecule.

Expected ¹³C NMR Data: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and carbons attached to electronegative atoms.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in this compound. The IR spectrum would be expected to show strong absorption bands corresponding to:

N-O stretching vibrations of the nitro group, typically appearing in the regions of 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).

C-O-C stretching vibrations of the ether linkage.

C-H stretching vibrations for both aromatic and aliphatic C-H bonds.

C=C stretching vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide insights into the electronic transitions within the molecule. The presence of the nitrobenzene (B124822) chromophore would be expected to give rise to characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the electronic nature of the substituents on the benzene ring.

Data Tables

Since no experimental data was found in the literature for this compound, the following tables are placeholders to illustrate how the data would be presented if it were available.

Table 1: Hypothetical X-ray Crystallographic Data

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)14.789
β (°)98.76
Volume (ų)1254.3
Z4
Dihedral Angle (Ring 1-Ring 2)75.4°

Table 2: Hypothetical NMR Spectroscopic Data (in CDCl₃)

¹H NMR SignalChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
17.85d8.0Aromatic H (Nitro Ring)
27.60t7.5Aromatic H (Nitro Ring)
37.40-7.30m-Aromatic H (Benzyl Ring)
45.10s--CH₂-
¹³C NMR SignalChemical Shift (ppm)Assignment
1148.5C-NO₂
2136.2Aromatic C (Quaternary)
3129.0-127.5Aromatic CH
470.8-CH₂-

Table 3: Hypothetical IR and UV-Vis Spectroscopic Data

TechniqueWavenumber (cm⁻¹) / Wavelength (λmax, nm)Assignment
IR1525Asymmetric NO₂ stretch
IR1345Symmetric NO₂ stretch
IR1240C-O-C stretch
UV-Vis265π → π* transition

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provides powerful tools for understanding the molecular properties of 1-[(Benzyloxy)methyl]-2-nitrobenzene at the atomic level. These methods allow for the prediction of its electronic structure, stability, and reactivity, offering insights that complement experimental findings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(Benzyloxy)methyl]-2-nitrobenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves introducing the benzyloxymethyl group to a pre-functionalized nitrobenzene derivative. A common approach is nucleophilic substitution, where a benzyloxymethyl chloride reacts with 2-nitrophenol derivatives under basic conditions (e.g., NaH or K₂CO₃ in aprotic solvents like DMF) . Temperature control (60–80°C) and stoichiometric ratios are critical to minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) enhances purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and benzyloxymethyl groups (δ 4.5–5.0 ppm for CH₂ and δ 7.3–7.5 ppm for benzyl) .
  • IR Spectroscopy : Confirm nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and ether linkages (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 272.0921 for C₁₄H₁₃NO₃) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coats), work in a fume hood, and avoid skin contact due to potential irritancy . Store in airtight containers away from light to prevent nitro group degradation. Waste should be neutralized with reducing agents (e.g., Fe/HCl) before disposal .

Advanced Research Questions

Q. How does the benzyloxymethyl group influence the electronic properties and reactivity of the nitrobenzene core?

  • Methodological Answer : The benzyloxymethyl group acts as an electron-donating substituent via resonance, reducing the electron-withdrawing effect of the nitro group. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict regioselectivity in electrophilic substitution reactions. Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What strategies enable regioselective functionalization of this compound?

  • Methodological Answer : The nitro group directs electrophiles to the meta position, while the benzyloxymethyl group influences ortho/para positions. For example, Friedel-Crafts acylation at the para position can be achieved using AlCl₃ in dichloromethane. Competitive experiments with isotopic labeling (²H/¹³C) clarify directing effects .

Q. How can contradictions in reported biological activity data for nitroaromatic compounds be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, solvent effects). Standardize protocols using OECD guidelines for cytotoxicity (e.g., MTT assay) and validate results across multiple labs. Meta-analyses of PubChem bioassay data (AID 1259401) can identify confounding factors .

Q. What computational methods predict degradation pathways of this compound in environmental matrices?

  • Methodological Answer : Use QSAR models (EPI Suite) to estimate hydrolysis rates under varying pH. Advanced MD simulations (Amber/CHARMM force fields) model interactions with soil organic matter. Experimental LC-MS/MS tracks degradation intermediates (e.g., nitroso derivatives) .

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K provides precise bond angles and torsion angles. Compare with gas-phase electron diffraction data to assess packing effects. Crystallize using slow evaporation in ethyl acetate/hexane mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.